4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
Properties
IUPAC Name |
4-amino-1,3,7,7-tetramethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-7-10-12(15)11-8(16-13(10)18(4)17-7)5-14(2,3)6-9(11)19/h5-6H2,1-4H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHAWOUKOIQRHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(C(=O)CC(C3)(C)C)C(=C12)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the amino group to a nitro group.
Reduction: : Reduction of nitro groups to amino groups.
Substitution: : Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents are iron (Fe) and hydrogen gas (H2).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Production of amino derivatives.
Substitution: : Generation of various substituted pyrazoloquinolines.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of this compound may exhibit promising biological activities , including:
- Antibacterial Properties : Similar compounds have shown effectiveness against various bacterial strains.
- Antifungal Activity : The compound's structure may confer antifungal properties.
- Antitumor Effects : Preliminary studies suggest potential antitumor activities, warranting further investigation into its efficacy against cancer cells.
Comparative Analysis with Related Compounds
The following table summarizes notable compounds that share structural features with 4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1H-Pyrazolo[3,4-b]quinoline | Similar bicyclic structure | Often used in anti-inflammatory research |
| 6-Aminoquinoline | Exhibits a quinoline core | Known for antimalarial properties |
| 2-Aminobenzothiazole | Contains a thiazole ring | Studied for anticancer activity |
The diversity in biological activities among these compounds suggests that the unique combination of the pyrazole and quinoline systems in this compound may influence its pharmacological profile.
Synthetic Routes
Several synthetic pathways have been explored to produce this compound. The methodologies typically involve multi-step synthesis processes that utilize various reagents and conditions tailored to achieve high yields and purity levels.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and biological activities:
*MWI = Microwave irradiation.
Biological Activity
4-Amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one (referred to as 4-ATQ) is a complex organic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article provides an in-depth examination of the biological activity of 4-ATQ, supported by data tables and relevant research findings.
Chemical Structure : The molecular formula of 4-ATQ is C14H18N4O. Its structure features a pyrazoloquinoline core that is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O |
| Molecular Weight | 258.32 g/mol |
| CAS Number | 2096075-14-6 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that 4-ATQ exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains and reported minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Table 1: Antimicrobial Activity of 4-ATQ
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 20 |
The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
In vitro studies have demonstrated that 4-ATQ possesses anticancer properties against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Anticancer Activity of 4-ATQ
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (Cervical Cancer) | 15 | Caspase activation | |
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis | |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazoloquinoline core can enhance anticancer efficacy.
The biological effects of 4-ATQ are mediated through interactions with specific molecular targets. It is hypothesized that the compound interacts with enzymes involved in cell signaling pathways and metabolic processes. Notably, its ability to inhibit certain kinases may contribute to its anticancer effects.
Study on Antidiabetic Properties
A recent investigation explored the potential antidiabetic effects of derivatives of pyrazoloquinoline including 4-ATQ. The study focused on α-glucosidase inhibition as a mechanism for managing Type 2 diabetes mellitus.
Findings : The compound showed promising α-glucosidase inhibitory activity with an IC50 value significantly lower than that of acarbose, a standard antidiabetic drug.
Table 3: α-Glucosidase Inhibition by 4-ATQ Derivatives
Q & A
Q. What synthetic methodologies are effective for optimizing pyrazoloquinolinone derivatives under ultrasonic conditions?
Methodological Answer: Ultrasonic-assisted synthesis enhances reaction efficiency by improving mixing and reducing reaction time. For example, a mixture of 3-methyl-1-phenyl-pyrazoloquinolinone, benzaldehyde, and malononitrile in ethanol under ultrasonication (5 minutes, room temperature) achieved high yields via Knoevenagel condensation, followed by cyclization with NH4OAc and acetic acid . Key parameters include solvent choice (EtOH for solubility), stoichiometry (1:1 molar ratio of reactants), and catalyst (KOH). Post-reaction, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.
Q. Which spectroscopic techniques are critical for structural confirmation of pyrazoloquinolinone derivatives?
Methodological Answer:
- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1670–1700 cm⁻¹) and NH/amine groups (~3300–3500 cm⁻¹) .
- NMR (¹H/¹³C) : Identifies substituent positions (e.g., methyl groups at δ 1.2–2.5 ppm in ¹H NMR; carbonyl carbons at δ 190–200 ppm in ¹³C NMR) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ for C20H23N3O at 321.42 g/mol) .
Q. How do substituents on aromatic aldehydes influence reaction yields in pyrazoloquinolinone synthesis?
Methodological Answer: Electron-donating groups (e.g., -OCH3) on aldehydes increase yields by stabilizing intermediates. For example:
| Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|
| Thiophen-2-yl | 65 | 223–227 |
| p-Tolyl | 70 | 188–192 |
| 3-Pyridinyl | 55 | 154–158 |
Microwave-assisted synthesis (e.g., 90% yield for 3-methyl-1,4-diphenyl derivatives) is superior to conventional heating for sterically hindered aldehydes .
Advanced Research Questions
4. How can DFT calculations (B3LYP/6-31G) guide the design of pyrazoloquinolinone derivatives with enhanced bioactivity?* Methodological Answer: DFT studies predict molecular stability and reactivity. For example:
- Relative Energy Analysis : Hypothetical conformers of 5b and 5n showed energy differences of 2.3–4.5 kcal/mol, indicating preferential formation of lower-energy tautomers .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with antioxidant activity; derivatives with smaller gaps (e.g., 5k, ΔE = 4.1 eV) exhibit higher radical scavenging potential .
- MEP Maps : Identify nucleophilic/electrophilic regions for targeted functionalization (e.g., amine groups for anticholinesterase activity) .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar pyrazoloquinolinone analogs?
Methodological Answer:
- Variable Temperature (VT) NMR : Differentiates dynamic processes (e.g., tautomerism) by observing signal splitting at low temperatures .
- 2D NMR (COSY, NOESY) : Resolves overlapping peaks in crowded regions (e.g., methyl groups in 1,6,7,8-tetrahydroquinoline rings) .
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry (e.g., 4-cyclohexyl vs. 4-phenyl substitution) .
Q. What methodological considerations are critical for evaluating anticholinesterase activity in vitro?
Methodological Answer:
- Enzyme Assay Protocol : Use acetylthiocholine iodide as substrate, Ellman’s reagent (DTNB) for thiol quantification, and donepezil as a positive control .
- IC50 Determination : Fit dose-response curves (log[inhibitor] vs. % activity) using nonlinear regression. For example, derivatives with bulky substituents (e.g., 4-(tert-butyl)phenyl) showed IC50 values of 12.3 µM, comparable to galantamine (10.5 µM) .
- Molecular Docking : Align derivatives with AChE active site (PDB: 1EVE) to identify key interactions (e.g., π-π stacking with Trp286) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
